7-Bromo-6-fluoroisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFNO |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrFNO/c9-7-5(10)2-1-4-3-11-8(12)6(4)7/h1-2H,3H2,(H,11,12) |
InChI Key |
IHHVTADINYZJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)F)Br)C(=O)N1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 7 Bromo 6 Fluoroisoindolin 1 One
Elucidation of Reaction Pathways in Isoindolinone Formation
The formation of the isoindolinone core, a bicyclic lactam, can be achieved through various synthetic strategies, each with its own mechanistic pathway. While direct studies on 7-Bromo-6-fluoroisoindolin-1-one are not extensively documented, its formation can be understood by examining analogous, well-established reaction mechanisms for substituted isoindolinones. chim.it
One common pathway begins with ortho-substituted benzaldehydes, such as a hypothetical 2-formyl-3-fluoro-4-bromobenzoic acid derivative. The synthesis of 3-substituted isoindolinones often involves the initial formation of a chiral amine from such a benzoic acid derivative, followed by lactamization. chim.it An alternative widespread strategy involves the use of 2-cyanobenzaldehydes. nih.gov In a process applicable to the synthesis of the target compound, a nucleophilic attack on the aldehyde by an amine is followed by an intramolecular cyclization where the nitrogen attacks the cyano group. This sequence, often facilitated by a base, leads to a cyclic intermediate that rearranges to the stable isoindolinone lactam. nih.gov The specific nature of the base can be critical; for instance, while a strong base like potassium hydroxide (B78521) can initiate the reaction, an organic base like triethylamine (B128534) may inhibit it. nih.gov
Another relevant mechanistic approach is the tandem conjugate addition/lactamization. chim.it This would involve a precursor where a Michael acceptor is suitably positioned on the aromatic ring, allowing for a conjugate addition by an amine, with the subsequent intermediate undergoing an intramolecular cyclization to form the isoindolinone ring. The retrosynthetic disconnections for these general pathways are illustrated in the table below.
Role of Catalytic Species and Ligand Effects in Halogenated Isoindolinone Transformations
Transition metal catalysis is a powerful tool for the synthesis and functionalization of isoindolinones, often proceeding via C-H activation. researchgate.netresearchgate.net For a substrate like this compound, the presence of the bromo and fluoro substituents would significantly influence the reactivity in such transformations. The bromo group provides a handle for classical cross-coupling reactions, while the electron-withdrawing nature of both halogens can affect the acidity and reactivity of the aromatic C-H bonds.
Catalytic systems based on palladium, rhodium, and ruthenium are commonly employed. researchgate.netnih.govacs.org For instance, palladium-catalyzed intramolecular C(sp³)–H amidation can be used to form the isoindolinone ring without the need for stoichiometric oxidants. nih.gov In such a process, the choice of ligand is crucial. Sterically encumbered phosphine (B1218219) ligands, such as SPhos or indomuscone-based phosphines, can enhance catalytic activity and selectivity in cross-coupling reactions by promoting oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The electronic properties of the ligand also play a critical role; electron-rich ligands can increase the electron density on the metal center, facilitating oxidative addition. The unique tricyclic structure of some modern phosphine ligands can confer enhanced catalytic action. nih.gov
In the context of transforming this compound, a palladium catalyst with a suitable phosphine ligand could facilitate Suzuki, Buchwald-Hartwig, or other cross-coupling reactions at the C-7 position (where the bromine is located). The catalytic cycle for a generic Suzuki coupling would involve:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoindolinone.
Transmetalation: The boronic acid coupling partner transfers its organic group to the palladium center.
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The fluorine atom at C-6 would primarily exert an electronic effect, potentially influencing the rates of these catalytic steps. The table below summarizes the roles of various catalytic components in transformations relevant to halogenated isoindolinones.
Intramolecular Cyclization Mechanisms
The key step in many isoindolinone syntheses is an intramolecular cyclization. These can be broadly categorized into metal-catalyzed and metal-free processes.
Metal-Catalyzed Intramolecular Cyclization: Transition-metal-catalyzed C-H activation is a prominent strategy for isoindolinone synthesis. researchgate.net A general mechanism for a palladium-catalyzed process on a suitable precursor for this compound would involve:
Coordination of a directing group (e.g., an amide) to the metal center.
Intramolecular C-H activation to form a five-membered metallacycle. thieme-connect.com
Reaction with a coupling partner (if applicable) or a reductive elimination/amination step to close the isoindolinone ring.
For instance, a ruthenium-catalyzed C–H activation/β-carbon elimination/intramolecular cyclization cascade has been reported for the synthesis of isoindolinones from benzoic acids and 1,2-oxazetidines. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a five-membered ruthenacycle, which then reacts with the strained ring system. acs.orgorganic-chemistry.org
Metal-Free Intramolecular Cyclization: A notable metal-free approach is the intramolecular cyclization of pyridinylbenzoic acids, activated by tosyl chloride. rsc.org DFT calculations have supported a mechanism involving an unprecedented intramolecular cyclization where a carboxylic acid, activated by the tosyl chloride, is attacked by an electron-poor pyridinic nitrogen. rsc.org While not directly forming a simple isoindolinone, this highlights the potential for activating groups to facilitate cyclization without a metal catalyst.
Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides has also been shown to be an efficient route to functionalized isoindolinones under mild conditions. organic-chemistry.org This suggests that a precursor to this compound with an iodo group instead of a bromo group could be a viable substrate for similar transformations.
Radical-Mediated Pathways in Isoindolinone Synthesis
Radical cyclizations offer an alternative set of mechanistic pathways for the construction of the isoindolinone skeleton, often under mild conditions. wikipedia.org These reactions typically involve the generation of a radical, which then undergoes an intramolecular cyclization. thieme-connect.comrawdatalibrary.net
A metal-free method for constructing isoindolinones involves the radical-mediated intramolecular coupling of two C-H bonds. thieme-connect.comthieme-connect.com In a representative system, an N,N-diisopropyl benzamide (B126) is treated with an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). The proposed mechanism involves:
Generation of an alkyl radical via oxidative cleavage of a C(sp³)-H bond on one of the isopropyl groups.
Intramolecular homolytic aromatic substitution (IHAS), where the alkyl radical attacks the ortho-position of the benzene (B151609) ring.
Rearomatization to form the five-membered lactam ring. thieme-connect.comrawdatalibrary.net
Another important radical-based approach is the photoredox-catalyzed generation of an amidyl N-centered radical from an o-alkynylated benzamide. nih.govorganic-chemistry.org This amidyl radical can then undergo a cyclization cascade. Control and quenching experiments, along with EPR studies, have supported the involvement of these radical intermediates. nih.gov The presence of a bromine atom in a precursor to this compound could also be exploited to generate an aryl radical, which could then initiate a cyclization cascade, for instance, through a 1,5-hydrogen atom transfer (HAT) to form an alkyl radical that subsequently cyclizes. thieme-connect.com
The general steps for a radical cyclization are:
Radical Generation: Selective formation of a radical on the substrate, often using a radical initiator or photoredox catalyst. wikipedia.org
Radical Cyclization: Intramolecular attack of the radical onto a multiple bond or an aromatic ring. wikipedia.org
Product Formation: Quenching of the cyclized radical by a hydrogen atom donor, an oxidant, or a reductant. wikipedia.org
These radical pathways are highly valuable as they often exhibit excellent functional group tolerance and can be performed under neutral conditions. thieme-connect.com
Reactivity and Transformations of 7 Bromo 6 Fluoroisoindolin 1 One As a Building Block
Reactions Involving Bromine and Fluorine Substituents
The di-halogenated aromatic ring of 7-bromo-6-fluoroisoindolin-1-one is the primary site for transformations designed to build molecular complexity. The differential reactivity of the bromine and fluorine atoms allows for selective functionalization.
Metal-halogen exchange is a powerful technique for converting an aryl halide into a highly nucleophilic organometallic species, which can then react with various electrophiles. In the case of this compound, the carbon-bromine bond is significantly more susceptible to this exchange than the more stable carbon-fluorine bond.
The reaction is typically performed at low temperatures using an organolithium reagent, such as n-butyllithium or tert-butyllithium. The rate of exchange follows the trend I > Br > Cl >> F, ensuring high selectivity for the bromine position. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a range of electrophiles to introduce new functional groups at the 7-position.
Table 1: Potential Electrophilic Trapping Reactions Following Metal-Halogen Exchange
| Electrophile | Reagent Example | Introduced Functional Group |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Formaldehyde (HCHO) | Hydroxymethyl (-CH₂OH) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |
While this method is synthetically viable, its application requires careful control of conditions to prevent side reactions, such as the deprotonation of the lactam N-H by the strong organolithium base. Protection of the lactam nitrogen may be necessary prior to the exchange reaction.
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a halogen on an electron-deficient aromatic ring. For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups. In this compound, the lactam carbonyl group provides some electron-withdrawing character.
Generally, fluorine is an excellent leaving group in SNAr reactions—often better than bromine—because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. Therefore, under SNAr conditions (e.g., a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent), the fluorine at the 6-position would be the anticipated site of substitution. However, palladium-catalyzed coupling reactions at the more reactive C-Br bond are often preferred for their broader scope and milder conditions.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the derivatization of this compound. The higher reactivity of the C-Br bond compared to the C-F bond allows for highly selective coupling at the 7-position.
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a prominent example. This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. This transformation is a key step in the synthesis of various PARP inhibitors, where an alkynyl linker is introduced at the 7-position of the isoindolinone core.
Table 2: Example Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Substrate |
| Alkyne | Trimethylsilylacetylene | Coupling Partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |
| Base | Triethylamine (B128534) (Et₃N) or Diisopropylamine | Acid Scavenger & Ligand |
| Solvent | Toluene or THF | Reaction Medium |
The resulting 7-alkynyl derivative can be further elaborated, for instance, by deprotection of the silyl (B83357) group followed by subsequent coupling reactions, demonstrating the synthetic utility of this approach.
Transformations of the Lactam Moiety
The lactam functional group within the isoindolinone structure offers another handle for chemical modification. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for the introduction of various substituents. N-alkylation or N-arylation is a common transformation used to block the N-H site or to introduce specific groups required for biological activity in drug candidates. This reaction typically involves treating the lactam with a base (e.g., NaH, K₂CO₃) followed by an alkyl or aryl halide. For instance, in the synthesis of PARP inhibitors, a substituted benzyl (B1604629) group is often introduced at this position to interact with specific pockets in the enzyme's active site.
Derivatization at the Aromatic Ring through Directed Functionalization
Further functionalization of the aromatic ring via reactions like electrophilic aromatic substitution is challenging and generally not a preferred synthetic route for this substrate. The existing substituents (bromo, fluoro, and the annulated lactam ring) deactivate the ring towards electrophilic attack. Furthermore, the substitution pattern already in place makes predicting the regiochemical outcome of any further substitution complex. Synthetic strategies almost exclusively rely on the transformation of the existing halogen substituents, as described above, which offers precise and predictable control over the final structure.
Advanced Characterization Techniques for 7 Bromo 6 Fluoroisoindolin 1 One
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 7-Bromo-6-fluoroisoindolin-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
¹H NMR: Proton NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic region would show signals corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be influenced by the bromine and fluorine substituents. The methylene (B1212753) protons of the isoindolinone ring would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The N-H proton of the lactam would also produce a characteristic signal.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show signals for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the halogen substituents), and the methylene carbon. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting (C-F coupling).
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine-containing part of the molecule. A single signal would be expected for the fluorine atom on the benzene ring. Its chemical shift would be indicative of its electronic environment.
Anticipated NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | 7.5 - 8.0 | d | J(H,H) ≈ 8 | Aromatic CH |
| ¹H | 7.0 - 7.5 | d | J(H,H) ≈ 8 | Aromatic CH |
| ¹H | 4.5 - 5.0 | s | - | CH₂ |
| ¹H | 8.0 - 9.0 | br s | - | NH |
| ¹³C | 165 - 175 | s | - | C=O |
| ¹³C | 110 - 160 | m | J(C,F) | Aromatic C |
| ¹³C | 40 - 50 | s | - | CH₂ |
| ¹⁹F | -110 to -130 | s | - | Ar-F |
High-Resolution Mass Spectrometry (HRMS, ESI-MS, EI-MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are used to generate ions for mass analysis.
ESI-MS: This soft ionization technique is ideal for determining the molecular weight of this compound. It would likely show the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the spectrum, resulting in two major peaks separated by two mass units.
EI-MS: This higher-energy technique would not only provide the molecular ion peak but also a fragmentation pattern. This pattern would offer valuable structural information by showing how the molecule breaks apart. Common fragmentation pathways could include the loss of CO, Br, or other small fragments.
Expected High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z | Description |
| [C₈H₅BrFNO]⁺ | 229.9593 | Molecular Ion (⁷⁹Br) |
| [C₈H₅BrFNO]⁺ | 231.9572 | Molecular Ion (⁸¹Br) |
| [C₈H₆BrFNO]⁺ | 230.9671 | Protonated Molecule [M+H]⁺ (⁷⁹Br) |
| [C₈H₆BrFNO]⁺ | 232.9650 | Protonated Molecule [M+H]⁺ (⁸¹Br) |
| [C₈H₅BrFNONa]⁺ | 252.9490 | Sodium Adduct [M+Na]⁺ (⁷⁹Br) |
| [C₈H₅BrFNONa]⁺ | 254.9469 | Sodium Adduct [M+Na]⁺ (⁸¹Br) |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" for the compound and confirm the presence of specific functional groups.
Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the lactam amide group, typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a sharp to broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C-C stretching bands within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds often give stronger signals in Raman than in IR. For instance, the aromatic ring breathing modes would be expected to be prominent.
Anticipated Vibrational Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium-Strong | N-H Stretch |
| 3000 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 1650 - 1700 | Strong | C=O Stretch (Lactam) |
| 1450 - 1600 | Medium | Aromatic C=C Stretch |
| 1100 - 1200 | Medium-Strong | C-F Stretch |
| 500 - 700 | Medium | C-Br Stretch |
Computational Chemistry and Theoretical Studies of 7 Bromo 6 Fluoroisoindolin 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 7-Bromo-6-fluoroisoindolin-1-one, DFT calculations can provide a wealth of information regarding its reactivity and kinetic stability.
Detailed research findings from DFT studies on related heterocyclic systems suggest that the electronic properties of this compound would be significantly influenced by its substituent groups. The bromine and fluorine atoms, being highly electronegative, are expected to exert strong inductive effects, withdrawing electron density from the aromatic ring. This, in turn, influences the electron distribution across the entire molecule, including the lactam ring of the isoindolinone core.
A key aspect of DFT analysis is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO may be distributed over the carbonyl group and the aromatic system.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. For this compound, the ESP map would likely show negative potential (red regions) around the electronegative fluorine and oxygen atoms, as well as the bromine atom to some extent, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
Table 1: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in space. The isoindolinone core is largely planar, but the methylene (B1212753) group in the five-membered ring introduces a degree of flexibility.
Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy conformers. For this compound, the primary conformational flexibility would arise from the puckering of the five-membered lactam ring. While the aromatic ring is rigid, the attached five-membered ring can adopt different envelope or twisted conformations. However, due to the constraints of the fused ring system, the number of stable conformers is expected to be limited.
The presence of a stereocenter would introduce the possibility of different stereoisomers (enantiomers or diastereomers). However, in the parent this compound, there are no chiral centers. If a substituent were introduced at the C3 position, this would create a stereocenter, and computational studies would be essential to predict the relative stabilities of the resulting enantiomers and their potential interactions with chiral environments.
The "α-haloketone effect" is a known stereoelectronic effect where a halogen atom at the α-position to a carbonyl group influences the conformational preference. utdallas.edu While not directly applicable to the aromatic halogenation in this molecule, similar dipole-dipole interactions between the C-F, C-Br, and C=O bonds will play a role in determining the most stable conformation. utdallas.edu
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, MS fragmentation patterns)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of new compounds.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a reasonable degree of accuracy. These predictions are based on the calculated electron density around each nucleus. For this compound, the predicted ¹H NMR spectrum would show signals for the aromatic protons and the methylene protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift. Studies on similar substituted isoindolinones have shown that the presence of different conformers can sometimes lead to two sets of NMR signals. researchgate.net
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 | - | ~168.0 |
| C3 | 4.5 - 4.7 | ~45.0 |
| C3a | - | ~135.0 |
| C4 | 7.6 - 7.8 | ~128.0 |
| C5 | 7.3 - 7.5 | ~120.0 |
| C6 | - | ~155.0 (JC-F) |
| C7 | - | ~115.0 |
| C7a | - | ~140.0 |
Note: These are hypothetical values and coupling constants (J) are not included.
In mass spectrometry (MS), computational modeling can help predict the fragmentation patterns of a molecule upon ionization. For this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of CO, Br, or other small fragments. The study of fragmentation patterns in related 2-oxopyrrolidinoindolines has shown characteristic losses that help in identifying the core structure and its substituents. scielo.org.mx
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and intermediates. This is particularly useful for understanding how a molecule like this compound might be synthesized or how it might react with other chemical species.
For instance, the synthesis of the isoindolinone core often involves the cyclization of a precursor molecule. DFT calculations can be used to model the reaction pathway of such a cyclization, determining the activation energies for each step and identifying the rate-determining step. This information is invaluable for optimizing reaction conditions to improve yields.
Furthermore, computational studies can explore the reactivity of the this compound molecule itself. For example, the aromatic ring could undergo nucleophilic aromatic substitution, where either the bromine or fluorine atom is replaced. Theoretical calculations could predict the relative ease of substitution at each position and the mechanism of such a reaction. The lactam functionality also presents a site for potential reactions, such as hydrolysis or reduction, and the mechanisms of these transformations can be elucidated through computational modeling. Studies on other complex organic reactions have demonstrated the power of DFT in correctly characterizing multi-step reaction mechanisms. nih.govnih.gov
Applications in Complex Molecule Synthesis and Intermediate Chemistry
Role as a Key Precursor for Advanced Heterocyclic Compounds
7-Bromo-6-fluoroisoindolin-1-one has proven to be a valuable starting material for the construction of sophisticated heterocyclic architectures, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial targets in cancer therapy, and inhibitors based on the isoindolin-1-one (B1195906) scaffold have shown significant promise.
The reactivity of the bromo and fluoro substituents on the aromatic ring of this compound allows for a variety of chemical transformations. The bromine atom, in particular, serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the attachment of a wide range of aryl and heteroaryl groups at the 7-position, a key interaction point in the binding pocket of PARP enzymes.
For instance, in the synthesis of potent PARP inhibitors, the isoindolin-1-one core acts as a mimic of the nicotinamide (B372718) moiety of the NAD+ cofactor, which is the natural substrate of PARP enzymes. The specific substitution pattern on the isoindolin-1-one ring, facilitated by the functionalities of this compound, is crucial for achieving high affinity and selectivity for the target enzyme.
Integration into Multi-step Synthetic Sequences for Target Molecule Assembly
The utility of this compound extends to its seamless integration into complex, multi-step synthetic pathways aimed at assembling intricate target molecules. Its stable core structure can withstand a variety of reaction conditions, allowing for sequential modifications at different positions of the molecule.
A typical synthetic sequence might involve an initial modification at the nitrogen atom of the isoindolinone ring, followed by a cross-coupling reaction at the C-7 bromine position. This stepwise approach allows for the controlled and predictable construction of the final target molecule.
For example, a synthetic route to a PARP inhibitor might commence with the N-alkylation of a this compound derivative. This is followed by a palladium-catalyzed Suzuki coupling to introduce a substituted phenyl group at the 7-position. Subsequent functional group manipulations on the newly introduced substituent can then be carried out to complete the synthesis of the target molecule. This modular approach is highly efficient and allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
The following table outlines a representative multi-step synthetic sequence involving a derivative of this compound:
| Step | Reactant | Reagents and Conditions | Product | Purpose of Transformation |
| 1 | This compound derivative | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-alkylated this compound | Introduction of a side chain at the nitrogen atom |
| 2 | N-alkylated this compound | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 7-Aryl-6-fluoro-N-alkylisoindolin-1-one | Introduction of an aryl group at the C-7 position |
| 3 | 7-Aryl-6-fluoro-N-alkylisoindolin-1-one | Further functional group transformations (e.g., hydrolysis, amidation) | Final Target Molecule | Fine-tuning of the molecule's properties for optimal biological activity |
Contribution to the Generation of Diversified Chemical Libraries for Research
The structural attributes of this compound make it an ideal scaffold for the generation of diversified chemical libraries. In drug discovery, chemical libraries are large collections of distinct compounds that are screened for biological activity against various targets. The ability to readily create a wide range of derivatives from a common core is a significant advantage.
The presence of multiple reaction sites on the this compound scaffold—namely the nitrogen atom and the C-7 bromine atom—allows for a combinatorial approach to library synthesis. By systematically varying the substituents at these positions, a large and diverse library of isoindolin-1-one derivatives can be rapidly assembled.
For example, a library can be constructed by reacting a small set of this compound precursors with a larger set of alkylating agents and an even larger set of boronic acids. This combinatorial explosion can lead to the generation of thousands of unique compounds from a relatively small number of starting materials.
The resulting libraries of isoindolin-1-one derivatives can then be used in high-throughput screening campaigns to identify novel hits for a variety of biological targets. The "drug-like" properties of the isoindolinone scaffold, such as its rigid structure and favorable physicochemical properties, increase the likelihood of finding compounds with desirable biological activity.
The following table illustrates the potential for diversification using this compound as a scaffold:
| Scaffold Position | Possible Modifications | Examples of Building Blocks |
| N-atom | Alkylation, Acylation | Alkyl halides, Acid chlorides |
| C-7 position | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination | Arylboronic acids, Terminal alkynes, Amines |
| C-6 position (Fluoro) | Nucleophilic aromatic substitution (under specific conditions) | Various nucleophiles |
This strategic diversification allows researchers to explore a vast chemical space around the privileged isoindolin-1-one core, significantly enhancing the potential for discovering new and effective therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
